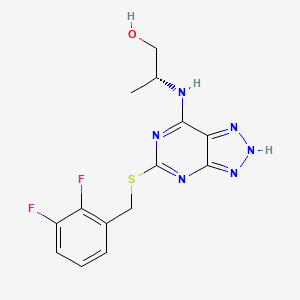
CXCR2 antagonist 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CXCR2 antagonist 7 is a compound that inhibits the activity of the C-X-C motif chemokine receptor 2 (CXCR2). This receptor plays a crucial role in the migration and aggregation of immune cells, particularly neutrophils, which are key players in the body’s immune response. CXCR2 antagonists have been studied for their potential therapeutic applications in various inflammatory diseases and cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CXCR2 antagonist 7 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This process would also include purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
CXCR2 antagonist 7 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Chemistry: Used as a tool to study the role of CXCR2 in chemical signaling pathways.
Biology: Helps in understanding the migration and aggregation of immune cells, particularly neutrophils.
Medicine: Investigated for its therapeutic potential in treating inflammatory diseases, chronic obstructive pulmonary disease (COPD), and various cancers.
Mechanism of Action
CXCR2 antagonist 7 exerts its effects by binding to the CXCR2 receptor, thereby blocking the binding of its natural ligands. This inhibition prevents the activation of downstream signaling pathways that are involved in the migration and aggregation of neutrophils. The molecular targets and pathways involved include the phosphatidylinositol-3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway .
Comparison with Similar Compounds
Similar Compounds
Danirixin: Another CXCR2 antagonist studied for its effects on neutrophil migration and activation.
Navarixin: A dual CXCR1/CXCR2 antagonist that inhibits melanoma cell proliferation and migration.
RCT001: A unique CXCR2 inhibitor with a distinct mechanism of action, acting as an inverse agonist .
Uniqueness
CXCR2 antagonist 7 is unique in its specific binding affinity and selectivity for the CXCR2 receptor, which makes it a valuable tool for studying the role of this receptor in various biological processes and diseases. Its distinct chemical structure and mechanism of action also differentiate it from other similar compounds .
Properties
Molecular Formula |
C14H14F2N6OS |
|---|---|
Molecular Weight |
352.36 g/mol |
IUPAC Name |
(2R)-2-[[5-[(2,3-difluorophenyl)methylsulfanyl]-2H-triazolo[4,5-d]pyrimidin-7-yl]amino]propan-1-ol |
InChI |
InChI=1S/C14H14F2N6OS/c1-7(5-23)17-12-11-13(21-22-20-11)19-14(18-12)24-6-8-3-2-4-9(15)10(8)16/h2-4,7,23H,5-6H2,1H3,(H2,17,18,19,20,21,22)/t7-/m1/s1 |
InChI Key |
DOIXIVNPHLJHFY-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CO)NC1=NC(=NC2=NNN=C21)SCC3=C(C(=CC=C3)F)F |
Canonical SMILES |
CC(CO)NC1=NC(=NC2=NNN=C21)SCC3=C(C(=CC=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















